molecular formula C24H19BrFN3O5 B11547513 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B11547513
M. Wt: 528.3 g/mol
InChI Key: WCYDHBAFMOEICO-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a formamido group, an acetamido group, and a bromobenzoate group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 3-fluorophenylformamide, followed by its reaction with acetamide to form the desired intermediate. This intermediate is then reacted with 2-methoxyphenyl 4-bromobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques like microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzoate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzoates.

Scientific Research Applications

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the fluorophenyl group can enhance its binding affinity and specificity, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.

    3-Fluorophenylformamide: An intermediate used in the synthesis of various pharmaceuticals and agrochemicals.

    4-Bromobenzoic acid: A precursor for the synthesis of esters and other derivatives.

Uniqueness

4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of reactions and its potential therapeutic properties set it apart from simpler compounds.

Properties

Molecular Formula

C24H19BrFN3O5

Molecular Weight

528.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(3-fluorobenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate

InChI

InChI=1S/C24H19BrFN3O5/c1-33-21-11-15(5-10-20(21)34-24(32)16-6-8-18(25)9-7-16)13-28-29-22(30)14-27-23(31)17-3-2-4-19(26)12-17/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

WCYDHBAFMOEICO-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.